Hpk1-IN-31 is classified under the category of small molecule inhibitors targeting hematopoietic progenitor kinase 1. It belongs to a broader class of compounds that inhibit kinases, which are key regulators in cellular signaling pathways. This compound has been synthesized through various chemical methodologies aimed at enhancing its potency and selectivity against hematopoietic progenitor kinase 1.
The synthesis of Hpk1-IN-31 involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes the following:
Specific reactions may include the use of coupling agents, protective group strategies, and various organic solvents to facilitate the desired transformations while minimizing side reactions.
Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for evaluating its potential as a therapeutic agent.
Hpk1-IN-31 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Technical details such as reaction conditions (temperature, pressure, catalysts) are crucial for optimizing yield and purity during synthesis.
Hpk1-IN-31 exerts its effects by selectively inhibiting the activity of hematopoietic progenitor kinase 1. The mechanism involves:
Data from biochemical assays demonstrate the potency of Hpk1-IN-31 in inhibiting hematopoietic progenitor kinase 1 activity in vitro.
Hpk1-IN-31 exhibits several physical and chemical properties that are relevant for its application:
These properties influence formulation strategies for potential therapeutic use.
Hpk1-IN-31 has significant potential applications in scientific research and drug development:
Research continues to explore its efficacy in preclinical models to establish its therapeutic potential against various diseases associated with dysregulated hematopoietic progenitor kinase 1 activity.
Hematopoietic Progenitor Kinase 1 (HPK1), encoded by the MAP4K1 gene, is a 97 kDa serine/threonine kinase belonging to the mammalian Ste20-like kinase family. Its domain architecture features an N-terminal kinase catalytic domain followed by four proline-rich motifs (P1-P4) that serve as docking sites for Src Homology 3 (SH3) domain-containing adaptor proteins. This structural organization enables HPK1 to integrate into multiprotein signaling complexes crucial for immune signal transduction [1] [3]. HPK1 expression is predominantly restricted to hematopoietic lineages, including T lymphocytes, B lymphocytes, dendritic cells, and natural killer cells, positioning it as a specialized regulator of immune cell signaling pathways [1] [7]. Upon T-cell receptor engagement, HPK1 undergoes recruitment to the activated receptor complex via interactions with adaptor proteins lymphocyte cytosolic protein 2 and linker for activation of T cells. This recruitment facilitates its phosphorylation by ζ-chain-associated protein kinase 70 and subsequent activation loop phosphorylation, culminating in full catalytic activation [1] [3].
HPK1 serves as a master negative regulator across multiple phases of the cancer-immunity cycle. Its activation triggers phosphorylation-dependent ubiquitination and proteasomal degradation of key adaptor proteins, effectively terminating signal transduction cascades. Specifically, HPK1 phosphorylates SH2 domain-containing leukocyte phosphoprotein of 76 kDa at serine 376 (SLP76^S376^), creating a binding site for 14-3-3 proteins. This binding induces dissociation of SLP76 from the linker for activation of T cells signalosome, leading to complex destabilization and termination of T-cell activation signals. Similarly, in B cells, HPK1 phosphorylates B-cell linker protein at threonine 152, initiating analogous negative feedback mechanisms [1] [3] [7]. Beyond antigen receptor signaling, HPK1 is activated by immunosuppressive pathways within the tumor microenvironment, including prostaglandin E2 receptors EP2/EP4 and adenosine receptors, thereby integrating multiple immunosuppressive signals [1] [8].
Table 1: HPK1-Mediated Regulatory Events in Immune Cells
| Immune Cell Type | Substrate Phosphorylation | Downstream Consequence | Functional Immune Outcome |
|---|---|---|---|
| T lymphocytes | SLP76^S376^ | 14-3-3 binding, SLP76 ubiquitination & degradation | Attenuation of T-cell receptor signaling, reduced IL-2/IFN-γ production |
| B lymphocytes | BLNK^T152^ | 14-3-3 binding, BLNK degradation | Inhibition of B-cell receptor signaling |
| Dendritic cells | Undefined substrates | Modulation of ERK/JNK pathways | Impaired maturation and antigen presentation capacity |
Genetic validation of HPK1 as a therapeutic target stems from comprehensive preclinical models. HPK1 knockout mice exhibit significantly enhanced T-cell proliferation, interleukin-2 and interferon-γ production, and resistance to immunosuppressive mediators like prostaglandin E2 and adenosine [1] [8] [9]. Critically, these mice demonstrate robust antitumor immunity, characterized by reduced tumor growth, enhanced T-cell infiltration, and diminished regulatory T-cell populations within the tumor microenvironment [7] [9]. The immunological significance is further underscored by studies using kinase-dead HPK1 knock-in mice (HPK1^K46E^), which recapitulate the enhanced antitumor phenotypes observed in complete knockouts. This confirms that HPK1's kinase activity—rather than scaffolding functions—is primarily responsible for its immunosuppressive effects [9] [10]. Importantly, neither genetic ablation nor kinase inactivation of HPK1 induces the lethal autoimmune inflammation observed with checkpoint molecules like cytotoxic T-lymphocyte-associated protein 4, suggesting a favorable safety profile for pharmacological inhibition [9].
HPK1 inhibition synergizes profoundly with established immune checkpoint blockade therapies. Preclinical studies demonstrate that HPK1 inhibitors reverse prostaglandin E2-mediated suppression of human T-cell interleukin-2 production and, when combined with programmed cell death protein 1 blockade (e.g., pembrolizumab), exhibit synergistic enhancement of T-cell effector function and interferon-γ secretion [8]. This synergy arises from HPK1 inhibition's capacity to amplify T-cell receptor signaling strength while simultaneously preventing T-cell exhaustion mediated by programmed cell death protein 1/programmed death-ligand 1 interactions. Mechanistically, HPK1 inhibition enhances dendritic cell maturation and antigen presentation, complements direct T-cell activation, and overcomes stromal immunosuppression—effects extending beyond the mechanisms of antibody-based checkpoint inhibitors [1] [7] [10].
Table 2: Preclinical Evidence Supporting HPK1 Inhibition in Oncology
| Model System | Key Findings | Therapeutic Implication |
|---|---|---|
| HPK1 knockout mice | Enhanced T-cell activation; Resistance to PGE₂ suppression; Reduced tumor growth | Validation of HPK1 as immunosuppressive kinase |
| HPK1 kinase-dead knock-in mice | Improved tumor control; Enhanced efficacy of anti-PD-L1 antibodies | Catalytic inhibition sufficient for therapeutic effect |
| Human PBMC models | Reversal of adenosine/PGE₂ suppression; Synergy with anti-PD-1 antibodies | Translational relevance to human immunobiology |
| Syngeneic tumor models + HPK1i | Increased tumor-infiltrating CD8⁺ T cells and dendritic cells | Enhanced immune cell trafficking to tumor microenvironment |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1